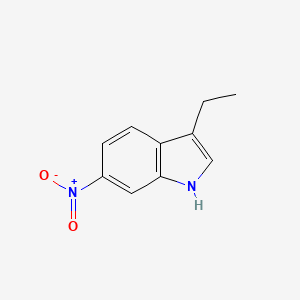

3-ethyl-6-nitro-1H-indole

Description

3-Ethyl-6-nitro-1H-indole is a nitro-substituted indole derivative characterized by an ethyl group at position 3 and a nitro (-NO₂) group at position 6 of the indole scaffold. Indole derivatives are widely studied for their pharmaceutical relevance, including roles as kinase inhibitors, antioxidants, and intermediates in drug synthesis . The ethyl and nitro substituents likely influence its electronic properties, solubility, and biological activity compared to other indole derivatives.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-ethyl-6-nitro-1H-indole |

InChI |

InChI=1S/C10H10N2O2/c1-2-7-6-11-10-5-8(12(13)14)3-4-9(7)10/h3-6,11H,2H2,1H3 |

InChI Key |

MYLQPXGXHOIHNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitro Group Introduction and Esterification

According to synthetic routes described in recent literature, 6-nitroindole-2-carboxylic acid is frequently used as a precursor. This compound is first esterified under acidic conditions (e.g., concentrated sulfuric acid) to form the corresponding ester, which is more reactive for subsequent transformations.

Introduction of the Ethyl Group at C3

The ethyl group at the 3-position can be introduced via several methods:

Bromination followed by substitution: The 3-position of 6-nitroindole esters can be brominated using N-bromo-succinimide (NBS) to give 3-bromo-6-nitroindole intermediates. These intermediates then undergo nucleophilic substitution or palladium-catalyzed cross-coupling reactions to install ethyl or other alkyl groups.

Condensation with nitroalkanes: Another method involves condensation of 6-nitroindole-3-carbaldehyde with nitroethane under basic or catalytic conditions to form nitrovinyl indole derivatives, which upon reduction yield 3-ethyl substituted indoles.

Reduction and Purification

- Reduction of nitro groups to amino groups or partial reduction to hydroxyl derivatives is often performed using zinc in acetic acid or lithium aluminum hydride (LiAlH4) depending on the desired intermediate.

- For example, zinc and acetic acid in ethanol at 70°C for 1.5 to 4 hours yielded indoles with nitro reduction and condensation in 52-65% yield.

- Lithium aluminum hydride is used for reducing nitrovinyl indole intermediates to the corresponding ethyl-substituted indoles, typically under reflux in tetrahydrofuran (THF) for 10 hours.

- Purification is commonly achieved by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents.

Representative Reaction Conditions and Yields

Mechanistic Insights and Optimization

- The electron-withdrawing nitro group at the 6-position increases the electrophilicity of the 3-position, facilitating selective bromination and nucleophilic substitution.

- Reduction conditions need careful optimization to avoid over-reduction or decomposition. Zinc in acetic acid is mild and effective for nitro reduction, while LiAlH4 is more powerful and used for reducing nitrovinyl intermediates to alkylated indoles.

- Column chromatography with gradient elution (petroleum ether/ethyl acetate ratios from 10:1 to 5:1) is effective for isolating pure 3-ethyl-6-nitro-1H-indole from reaction mixtures.

Summary Table of Preparation Routes

Chemical Reactions Analysis

3-ethyl-6-nitro-1H-indole undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, tin(II) chloride, and various electrophilic reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ethyl-6-nitro-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The indole ring system is known to bind to multiple receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Observations

Substituent Effects: Electron-Donating Groups (e.g., -C₂H₅, -CH₃): Enhance indole ring stability and direct electrophilic substitution to specific positions. Electron-Withdrawing Groups (e.g., -NO₂, -F): The nitro group at position 6 is common in intermediates for pharmaceuticals and agrochemicals. Fluorine substitution (as in 6-fluoro-1H-indole) introduces polarity and metabolic stability .

Synthetic Methodologies :

- Ethyl-substituted indoles may require alkylation agents like ethyl bromide, similar to the use of 1-bromo-2-chloroethane in .

- Nitro groups are typically introduced via nitration reactions, while triazole moieties (e.g., in ) are formed via Cu-catalyzed azide-alkyne cycloaddition (Click chemistry) .

Physicochemical Properties :

- Boiling Points : Ethyl-substituted compounds generally have higher boiling points than methyl analogs due to increased molecular weight and van der Waals forces (e.g., 3-ethyl vs. 3-methyl in ).

- Solubility : Polar substituents like -CHO (in 6-nitro-1H-indole-3-carbaldehyde) reduce lipid solubility, whereas ethyl groups enhance it .

Biological and Safety Profiles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.